1-Iodo-1-methylcyclobutane
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Overview
Description
1-Iodo-1-methylcyclobutane is an organic compound with the molecular formula C5H9I It is a derivative of cyclobutane, where one hydrogen atom is replaced by an iodine atom and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-1-methylcyclobutane can be synthesized through several methods. One common approach involves the iodination of 1-methylcyclobutane. This can be achieved by reacting 1-methylcyclobutane with iodine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methylcyclobutanol.
Reduction Reactions: The compound can be reduced to 1-methylcyclobutane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 1-methylcyclobutanone.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 1-Methylcyclobutanol.
Reduction: 1-Methylcyclobutane.
Oxidation: 1-Methylcyclobutanone.
Scientific Research Applications
1-Iodo-1-methylcyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.
Biology: The compound can be used in radiolabeling studies, where the iodine atom is replaced with radioactive iodine isotopes to trace biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodo-1-methylcyclobutane in chemical reactions involves the reactivity of the iodine atom. As a good leaving group, iodine facilitates substitution and elimination reactions. The compound’s effects in biological systems, if used in radiolabeling, involve the detection of radioactive decay, allowing researchers to track molecular interactions and pathways.
Comparison with Similar Compounds
1-Bromo-1-methylcyclobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the nature of the bromine atom.
1-Chloro-1-methylcyclobutane: Contains a chlorine atom, leading to variations in chemical behavior and uses.
1-Fluoro-1-methylcyclobutane: The presence of a fluorine atom imparts unique properties, such as increased stability and different reactivity patterns.
Uniqueness: 1-Iodo-1-methylcyclobutane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens
Properties
Molecular Formula |
C5H9I |
---|---|
Molecular Weight |
196.03 g/mol |
IUPAC Name |
1-iodo-1-methylcyclobutane |
InChI |
InChI=1S/C5H9I/c1-5(6)3-2-4-5/h2-4H2,1H3 |
InChI Key |
POZMPJADXYMIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)I |
Origin of Product |
United States |
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